molecular formula C8H10N2O B13342036 7-methyl-2H,3H,4H-pyrido[4,3-b][1,4]oxazine

7-methyl-2H,3H,4H-pyrido[4,3-b][1,4]oxazine

Cat. No.: B13342036
M. Wt: 150.18 g/mol
InChI Key: LTNOUIKMYPLSOE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

7-methyl-3,4-dihydro-2H-pyrido[4,3-b][1,4]oxazine is a heterocyclic compound that features a fused ring system combining pyridine and oxazine structures

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-methyl-3,4-dihydro-2H-pyrido[4,3-b][1,4]oxazine typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 2-aminopyridine with an aldehyde or ketone, followed by cyclization in the presence of an acid catalyst . The reaction conditions often require moderate temperatures and inert atmospheres to prevent unwanted side reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

7-methyl-3,4-dihydro-2H-pyrido[4,3-b][1,4]oxazine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include N-oxides, dihydro derivatives, and substituted pyrido[4,3-b][1,4]oxazines with various functional groups .

Scientific Research Applications

7-methyl-3,4-dihydro-2H-pyrido[4,3-b][1,4]oxazine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 7-methyl-3,4-dihydro-2H-pyrido[4,3-b][1,4]oxazine involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or bind to receptors, thereby modulating biological pathways. The exact molecular targets and pathways depend on the specific application and the functional groups present on the compound .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

7-methyl-3,4-dihydro-2H-pyrido[4,3-b][1,4]oxazine is unique due to its specific ring fusion and the presence of a methyl group at the 7-position. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

Molecular Formula

C8H10N2O

Molecular Weight

150.18 g/mol

IUPAC Name

7-methyl-3,4-dihydro-2H-pyrido[4,3-b][1,4]oxazine

InChI

InChI=1S/C8H10N2O/c1-6-4-8-7(5-10-6)9-2-3-11-8/h4-5,9H,2-3H2,1H3

InChI Key

LTNOUIKMYPLSOE-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=N1)NCCO2

Origin of Product

United States

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